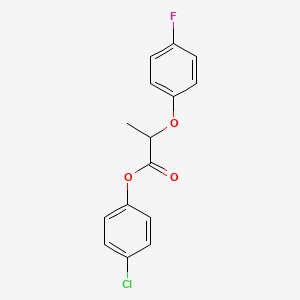
2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 859794-59-5 . It has a molecular weight of 293.9 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene is1S/C7H2BrCl2F3/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H . This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is in liquid form . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Organic Synthesis
2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene: is a valuable intermediate in organic synthesis. It can undergo various reactions, such as free radical bromination and nucleophilic substitution, which are fundamental in constructing complex molecules. For instance, its bromine atom can be substituted with other groups to create new derivatives that serve as key intermediates in synthesizing pharmaceuticals, agrochemicals, and polymers .
Pharmaceutical Research
In pharmaceutical research, this compound is used to synthesize building blocks for drug development. Its unique structure, featuring both electron-withdrawing and electron-donating groups, allows for selective reactions that can lead to the creation of novel therapeutic agents. It’s particularly useful in the synthesis of molecules with anti-inflammatory and anticancer properties .
Material Science
The compound’s ability to participate in various chemical reactions makes it a candidate for creating advanced materials. In material science, it can be used to modify the surface properties of polymers or to create new polymer blends with enhanced characteristics such as increased thermal stability or chemical resistance .
Biochemistry
In biochemistry, 2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene can be used as a synthetic precursor for biochemical compounds. Its reactivity with different biochemical moieties can help in studying protein interactions, enzyme activities, and other biological processes critical for understanding cellular functions .
Chemical Research
This compound plays a significant role in chemical research, serving as a standard reagent for testing new synthetic methodologies. Its well-defined reactivity profile allows chemists to develop and refine novel catalytic systems, reaction conditions, and synthesis routes for halogenated aromatic compounds .
Industrial Applications
While not directly used in industrial processes, 2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene is involved in the synthesis of intermediates that are crucial for manufacturing dyes, flame retardants, and other industrial chemicals. Its incorporation into larger molecules can impart desired properties like flame resistance or colorfastness to the final products .
Propriétés
IUPAC Name |
2-bromo-1,3-dichloro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYVMQFUNZXYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859794-59-5 |
Source


|
| Record name | 2-bromo-1,3-dichloro-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2864195.png)

![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)



![N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2864204.png)

![2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2864210.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2864211.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2864214.png)
![2-[1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2864215.png)